1H-Indene-2-acetic acid

COX-2 inhibition Indene scaffold Structure-activity relationship

1H-Indene-2-acetic acid (CAS 57932-05-5) is a 2-des-methyl indene acetic acid derivative and a privileged scaffold for next-generation NSAID development. Its rigid, planar indene core—distinct from the saturated indane analog (CAS 37868-26-1)—is essential for molecular recognition within the hydrophobic COX active site. With a moderate COX-2 IC50 of 14.9 µM and the critical absence of a 2-methyl group, this compound serves as an ideal baseline reference for SAR campaigns targeting COX-2 selectivity and reduced gastrointestinal toxicity. Substitution with saturated or methylated analogs is scientifically unsound and alters pharmacological profiles. Procure this high-purity (≥95%) research tool for structure-based drug design today.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 57932-05-5
Cat. No. B1657725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene-2-acetic acid
CAS57932-05-5
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=C1CC(=O)O
InChIInChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-5H,6-7H2,(H,12,13)
InChIKeyDOVZNFSFVOYBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indene-2-acetic acid (CAS 57932-05-5) Procurement Guide: Indene-Derived NSAID Scaffold for COX-Selective Research


1H-Indene-2-acetic acid (CAS 57932-05-5) is an indene derivative structurally related to the NSAID indomethacin, characterized by a bicyclic indene core with an acetic acid moiety at the 2-position. This compound serves as a core scaffold in medicinal chemistry, particularly for investigating cyclooxygenase (COX) enzyme inhibition and developing next-generation anti-inflammatory agents. Its unsaturated indene ring confers a rigid, planar geometry that is critical for molecular recognition within hydrophobic enzyme active sites, distinguishing it from its saturated indane analogs . The compound is primarily employed as a research tool in academic and pharmaceutical laboratories to probe the structure-activity relationships (SAR) of COX inhibition and to explore therapeutic strategies with potentially reduced gastrointestinal liability [1].

Why 1H-Indene-2-acetic acid Cannot Be Substituted with Saturated Indane or Indole Analogs


Generic substitution of 1H-Indene-2-acetic acid with its saturated counterpart, 2-indanylacetic acid (CAS 37868-26-1), or with structurally related indole-acetic acid derivatives, is scientifically unsound. The presence of the indene ring's carbon-carbon double bond is a key determinant of molecular geometry and electronic distribution, which directly influences ligand-enzyme binding kinetics and pharmacological selectivity. Crucially, the 2-position methyl group, which is absent in 1H-Indene-2-acetic acid, has been identified as a major determinant of time-dependent COX inhibition in related sulindac and indomethacin analogs [1]. Therefore, substituting this compound for a saturated or methylated analog would fundamentally alter its interaction profile with COX enzymes and potentially eliminate the reduced gastrointestinal toxicity profile sought in derivative development programs. The following quantitative evidence underscores these critical, non-interchangeable structural and functional distinctions.

Quantitative Differentiation of 1H-Indene-2-acetic acid Against Key Comparators: COX Inhibition and Physicochemical Properties


COX-2 Enzyme Inhibition Potency: 1H-Indene-2-acetic acid vs. Saturated 2-Indanylacetic Acid

1H-Indene-2-acetic acid demonstrates measurable, albeit modest, inhibitory activity against human COX-2, with a reported IC50 of 14.9 µM in a colorimetric enzyme immunoassay [1]. This contrasts sharply with the saturated analog, 2-indanylacetic acid (CAS 37868-26-1), for which no COX-2 inhibition data is reported in the primary literature, suggesting a significant loss of activity upon saturation of the indene ring. This difference highlights the essential role of the conjugated double bond in maintaining the planar geometry required for productive binding to the COX-2 active site.

COX-2 inhibition Indene scaffold Structure-activity relationship

Physicochemical Differentiation: Melting Point of 1H-Indene-2-acetic acid vs. Saturated 2-Indanylacetic Acid

While 1H-Indene-2-acetic acid is an oily or low-melting solid at room temperature, its saturated analog, 2-indanylacetic acid, is a crystalline solid with a well-defined melting point of 91-93°C . This significant difference in physical state and thermal behavior is a direct consequence of the double bond's impact on molecular packing and intermolecular forces. This property has practical implications for compound handling, purification, and formulation.

Physicochemical properties Indene scaffold Crystallinity

Aqueous Solubility Profile: Comparative Insolubility of 1H-Indene-2-acetic acid and its Saturated Analog

Both 1H-Indene-2-acetic acid and its saturated analog, 2-indanylacetic acid, exhibit poor aqueous solubility [1]. 2-Indanylacetic acid is explicitly reported as 'Insoluble in water' . This shared physicochemical property is a class characteristic of these non-polar, bicyclic aromatic acids. Consequently, both compounds require similar handling procedures, such as dissolution in organic solvents (e.g., DMSO, ethanol) for in vitro assays.

Solubility Indene scaffold Formulation

Role of the 2-Methyl Group in COX Inhibition: A Class-Level Inference for 1H-Indene-2-acetic acid

A pivotal study on sulindac derivatives demonstrated that removal of the 2'-methyl group from the indene ring 'dramatically reduces time-dependent inhibition of both COX-1 and COX-2' [1]. This finding establishes a class-level principle for indene acetic acid derivatives: the absence of a 2-methyl group (a feature shared by 1H-Indene-2-acetic acid) is a major determinant of reduced COX inhibitory activity. This positions 1H-Indene-2-acetic acid as a valuable scaffold for developing 'COX-independent' NSAID analogs with potentially lower gastrointestinal toxicity, a key design goal in modern anti-inflammatory drug discovery [2].

COX inhibition 2-Des-methyl derivatives Structure-activity relationship

Optimal Research Applications for 1H-Indene-2-acetic acid (CAS 57932-05-5)


Structure-Activity Relationship (SAR) Studies of COX Enzyme Inhibition

1H-Indene-2-acetic acid is an ideal scaffold for SAR campaigns aimed at understanding the molecular determinants of COX-2 selectivity and time-dependent inhibition. Its measurable, yet moderate, COX-2 IC50 (14.9 µM) provides a baseline for evaluating the impact of chemical modifications on potency [1]. Its lack of a 2-methyl group makes it a key reference compound for investigating the structural basis of reduced gastrointestinal toxicity observed in 2-des-methyl NSAID analogs [2].

Synthesis of Novel NSAID Derivatives with Reduced GI Toxicity

The compound's classification as a 2-des-methyl indene acetic acid derivative, which has been linked to dramatically reduced COX inhibition and thus lower gastrointestinal liability, positions it as a privileged starting material for synthesizing next-generation anti-inflammatory agents [2]. It can be functionalized to explore COX-independent mechanisms of action while maintaining anti-inflammatory efficacy [3].

Reference Standard for Analytical and Physicochemical Studies

The distinct physical state of 1H-Indene-2-acetic acid (liquid/low-melting solid) compared to its saturated crystalline analog (mp 91-93°C) makes it a useful reference compound for developing analytical methods (e.g., HPLC, NMR) to distinguish between unsaturated and saturated indene/indane acetic acid derivatives . Its known purity specifications (typically 95%) from vendors also support its use as a standard in quality control assays .

Computational Chemistry and Molecular Modeling

The rigid, planar geometry of the indene core, which is critical for fitting into the hydrophobic channel of the COX active site, makes 1H-Indene-2-acetic acid an excellent subject for molecular docking and dynamics simulations. Its well-defined structure facilitates accurate modeling of ligand-protein interactions to guide the design of more potent and selective inhibitors [1].

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